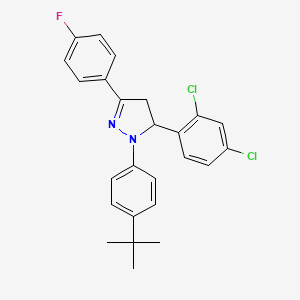![molecular formula C14H14O4 B2925582 3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid CAS No. 24098-77-9](/img/structure/B2925582.png)
3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid” is an organic compound that contains a furan ring, a methoxyphenyl group, and a propionic acid group. The presence of these functional groups suggests that this compound might exhibit interesting chemical and physical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through methods like Suzuki-Miyaura coupling, which is a popular method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The furan ring, a five-membered aromatic ring with an oxygen atom, would likely play a significant role in the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the furan ring is aromatic and can participate in electrophilic aromatic substitution reactions. The methoxy group might be involved in nucleophilic substitution or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure and the nature of its functional groups. For instance, the presence of a carboxylic acid group (propionic acid) would likely make this compound acidic .科学的研究の応用
Furan Derivatives from Mangrove-Derived Endophytic Fungus
A study on new furan derivatives from a mangrove-derived endophytic fungus, Coriolopsis sp. J5, highlighted the isolation of unique furan compounds with potential biological activities. These findings suggest a rich chemical diversity and potential utility in pharmaceutical and biotechnological applications (Liang-Liang Chen et al., 2017).
Phloretic Acid and Polybenzoxazine
Research on phloretic acid, a phenolic compound, explored its use as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This indicates the potential of furan-based compounds in developing sustainable materials with specific properties for various applications (Acerina Trejo-Machin et al., 2017).
Enzyme-catalyzed Oxidation for Polymer Production
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) presents a significant step toward the production of biobased polymers. This process demonstrates the conversion of furan derivatives into valuable chemicals for the synthesis of sustainable materials (W. Dijkman et al., 2014).
Furan Carboxylic Acids from Nicotiana tabacum
Two new furan-2-carboxylic acids were identified from the roots of Nicotiana tabacum, showcasing the biological activity and potential therapeutic applications of furan derivatives. These compounds exhibited anti-tobacco mosaic virus activity and cytotoxicity against certain tumor cell lines, underscoring their potential in pharmaceutical development (Yu-Ping Wu et al., 2018).
Biocatalytic Production of Furan Carboxylic Acids
A study on the biocatalytic production of furan carboxylic acids using cofactor-engineered Escherichia coli cells highlights an efficient method for converting aromatic aldehydes into furan carboxylic acids. This approach demonstrates the potential of biocatalysis in the sustainable production of valuable chemicals from furan derivatives (Xue-ying Zhang et al., 2020).
将来の方向性
The study and application of organic compounds with complex structures like “3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid” is a vibrant field of research. Future directions could include the synthesis of similar compounds, investigation of their properties, and exploration of their potential applications in areas like medicine or materials science .
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . SM coupling reactions involve the use of organoboron reagents, which are generally environmentally benign and readily prepared .
Mode of Action
In the context of sm coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm coupling reactions, the process leads to the formation of new carbon-carbon bonds . This can potentially affect various biochemical pathways, depending on the specific reactants and products involved.
Result of Action
The ability of similar compounds to participate in sm coupling reactions suggests that they can contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of new organic compounds with various biological activities.
Action Environment
The action environment can significantly influence the efficacy and stability of “3-[5-(4-Methoxy-phenyl)-furan-2-yl]-propionic acid”. Factors such as temperature, pH, and the presence of other chemical species can affect the rate and outcome of reactions involving this compound. In the context of SM coupling reactions, the process is known for its mild and functional group tolerant reaction conditions .
特性
IUPAC Name |
3-[5-(4-methoxyphenyl)furan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-11-4-2-10(3-5-11)13-8-6-12(18-13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWNOAWLDSIWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24098-77-9 |
Source


|
| Record name | 3-[5-(4-methoxyphenyl)furan-2-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

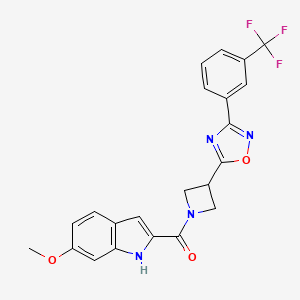
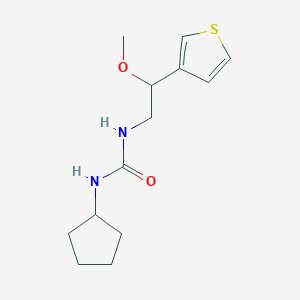
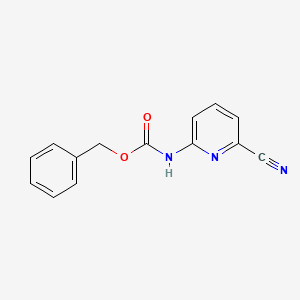
![2-{[3-(4-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-6-YL]METHYL}-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B2925506.png)
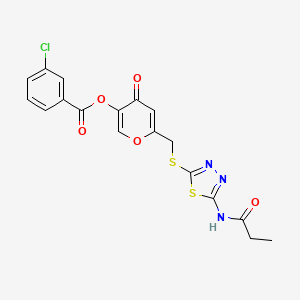

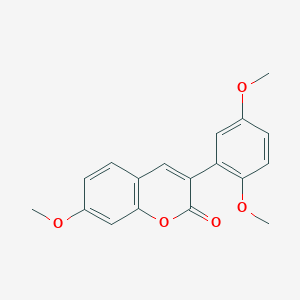

![4-{2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]acetamido}benzamide](/img/structure/B2925517.png)
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2925518.png)

